molecular formula C16H24O6 B1679937 Pyrenophorol CAS No. 22248-41-5

Pyrenophorol

Cat. No. B1679937
CAS RN: 22248-41-5
M. Wt: 312.36 g/mol
InChI Key: RBQNDQOKFICJGL-UTBFYLPBSA-N
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Description

Pyrenophorol is a C16H24O6 compound . It is a simple macrocyclic dilactone produced by a number of species of pathogenic fungi, including Byssochlamys, Stenphyllum, Alternaria, and Drechslera . It exhibits antibacterial, herbicidal, and anthelmintic properties .


Synthesis Analysis

The stereoselective total synthesis of Pyrenophorol has been accomplished in 12 steps with an 8.3% overall yield, starting from inexpensive and commercially available (S)-ethyl lactate . Key steps in the synthesis process include an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions .


Molecular Structure Analysis

The molecular formula of Pyrenophorol is C16H24O6 . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da . It has double-bond stereo with 4 of 4 defined stereocentres .


Chemical Reactions Analysis

The key steps in the synthesis of Pyrenophorol involve hydrolytic kinetic resolution, MacMillan a-hydroxylation, Horner–Wadsworth . Another alternative synthetic route uses cross-metathesis and intermolecular Mitsunobu cyclization for the construction of macrolactone .


Physical And Chemical Properties Analysis

Pyrenophorol is a solid substance . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da .

Scientific Research Applications

Synthesis of Macrodilactone

Pyrenophorol has been used in the stereoselective synthesis of macrodilactone . This synthesis was accomplished in 12 steps with an 8.3% overall yield, starting from inexpensive and commercially available (S)-ethyl lactate . This process utilized an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions as key steps .

Antifungal Applications

Pyrenophorol exhibits strong antifungal properties . It has been isolated from various fungi, including Byssochlamys nivea, Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma sp . Its antifungal properties make it a valuable compound in the development of antifungal agents .

Herbicidal Applications

Pyrenophorol also shows potent herbicidal activity . This makes it a potential candidate for the development of new herbicides .

Synthesis of Pyrenophorin

Pyrenophorol is a key component in the stereoselective total synthesis of pyrenophorin . Pyrenophorin is another macrodiolide lactone that exhibits antifungal properties .

Synthesis of (−)-(5S,8R,13S,16R)-pyrenophorol

The total synthesis of 16-membered C2-symmetric dilactone (−)-(5S,8R,13S,16R)-pyrenophorol was accomplished starting from enantiomerically pure propylene oxide . This synthesis used regioselective ring opening and the intermolecular Mitsunobu cyclization for the construction of macrolactone .

Antihelmintic Applications

Pyrenophorol exhibits antihelmintic properties . This makes it a potential candidate for the development of new antihelmintic agents .

Safety and Hazards

Pyrenophorol is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNDQOKFICJGL-UTBFYLPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448991
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrenophorol

CAS RN

22248-41-5
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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